molecular formula C16H18N2O2S B5518297 N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide

N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide

Cat. No. B5518297
M. Wt: 302.4 g/mol
InChI Key: ZRGCAAYDFSGGNZ-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide, also known as SCH 58261, is a selective antagonist of adenosine A2A receptors. It is a potent and effective compound that has been extensively studied for its potential therapeutic applications in various diseases. The purpose of

Mechanism of Action

N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 selectively blocks adenosine A2A receptors, which are involved in the regulation of various physiological processes, including neurotransmitter release, inflammation, and cell proliferation. By blocking these receptors, N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the reduction of inflammation, and the inhibition of tumor growth. It has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 in lab experiments is its selectivity for adenosine A2A receptors, which allows for the specific modulation of these receptors without affecting other signaling pathways. However, one of the limitations of using N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261. One area of interest is the development of more effective synthesis methods to improve the overall yield of the compound. Another area of interest is the investigation of N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261's potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 and its potential side effects.

Synthesis Methods

The synthesis of N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzenesulfonohydrazide to produce N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-9-10-15(11-13(12)2)14(3)17-18-21(19,20)16-7-5-4-6-8-16/h4-11,18H,1-3H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGCAAYDFSGGNZ-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NNS(=O)(=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/NS(=O)(=O)C2=CC=CC=C2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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